

Preparation of BVT948 Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: BVT948

Cat. No.: B1668148

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Abstract

BVT948 is a potent, cell-permeable, and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It has demonstrated significant effects on enhancing insulin signaling, making it a valuable tool for research in metabolic diseases and oncology.[1][2] This document provides detailed protocols for the preparation of **BVT948** stock solutions for both in vitro and in vivo applications, along with essential data on its chemical properties, solubility, and storage to ensure experimental reproducibility and accuracy.

Chemical and Physical Properties

BVT948 is a pink to red solid powder.[3] Key properties are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[3][4]
Molecular Weight	241.24 g/mol	[3][4]
CAS Number	39674-97-0	[1][3]
Appearance	Pink to red solid powder	[3]
Purity	≥98%	[1][4]

Solubility Data

The solubility of **BVT948** varies significantly depending on the solvent. It is highly soluble in Dimethyl Sulfoxide (DMSO) and soluble in ethanol.[1][4] For aqueous solutions, co-solvents are required.

Solvent	Solubility	Reference
DMSO	~100 mg/mL (~414.52 mM)	[3]
Ethanol	Soluble to 50 mM	[1]
Formulation 1 (for in vivo use)	≥ 2.08 mg/mL (8.62 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[3][5]
Formulation 2 (for in vivo use)	≥ 2.08 mg/mL (8.62 mM) in 10% DMSO, 90% (20% SBE- β-CD in Saline)	[3][5]

Experimental Protocols

Preparation of High-Concentration DMSO Stock Solution (for in vitro use)

This protocol describes the preparation of a 50 mM **BVT948** stock solution in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media for various in vitro assays.

Materials:

- **BVT948** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Equilibrate:** Allow the **BVT948** vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[\[6\]](#)
- **Weigh:** Accurately weigh the desired amount of **BVT948** powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 12.06 mg of **BVT948** (Molecular Weight: 241.24 g/mol).
- **Dissolve:** Add the appropriate volume of sterile DMSO to the **BVT948** powder. For a 50 mM solution, if you weighed 12.06 mg, add 1 mL of DMSO.
- **Mix:** Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[\[5\]](#)
- **Aliquot:** Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[\[5\]](#)[\[7\]](#)
- **Store:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[5\]](#)

Preparation of Working Solutions for in vivo Administration

For in vivo experiments, **BVT948** needs to be formulated in a vehicle suitable for injection. Below are two common formulations. It is recommended to prepare these working solutions

fresh on the day of use.^[5]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation^[3]^[5]

This formulation is often used for intraperitoneal (i.p.) injections.

Materials:

- High-concentration **BVT948** DMSO stock solution (e.g., 20.8 mg/mL)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for 1 mL of working solution):

- Add 100 μ L of a 20.8 mg/mL **BVT948** DMSO stock solution to a sterile tube.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is clear.
- Add 450 μ L of sterile saline to bring the final volume to 1 mL. Mix well.

Protocol 2: DMSO/SBE- β -CD/Saline Formulation^[3]^[5]

This formulation can improve the solubility and stability of the compound.

Materials:

- High-concentration **BVT948** DMSO stock solution (e.g., 20.8 mg/mL)
- 20% SBE- β -CD (Sulfobutylether- β -cyclodextrin) in Saline
- Sterile tubes

Procedure (for 1 mL of working solution):

- Add 100 µL of a 20.8 mg/mL **BVT948** DMSO stock solution to a sterile tube.
- Add 900 µL of 20% SBE-β-CD in saline.
- Mix thoroughly until a clear solution is obtained.

Storage and Stability

Proper storage is critical to maintain the activity of **BVT948**.

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	[3]
4°C	2 years	[3]	
DMSO Stock Solution	-20°C	1 month	[5]
-80°C	6 months	[5]	
In vivo Working Solution	Room Temperature or 4°C	Use on the same day	[5]

Note: Always protect solutions from light and moisture.[3] Avoid repeated freeze-thaw cycles of stock solutions.[5]

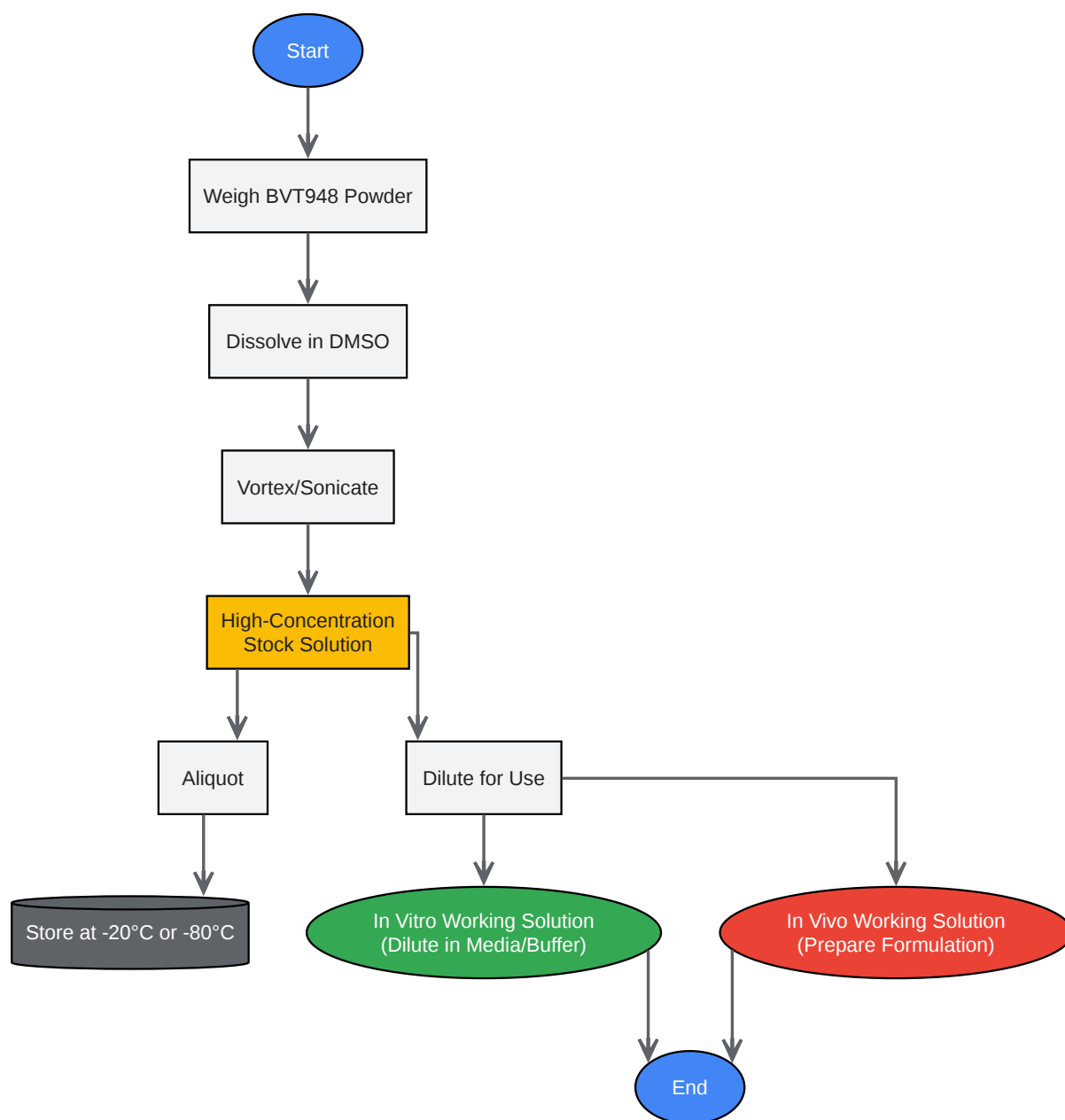
Signaling Pathway and Mechanism of Action

BVT948 is a non-competitive inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B, TCPTP, SHP-2, and LAR.[2][4] By inhibiting these phosphatases, **BVT948** prevents the dephosphorylation of key signaling proteins, thereby enhancing their activity. A primary example is the enhancement of the insulin signaling pathway. **BVT948** treatment leads to increased tyrosine phosphorylation of the insulin receptor and its downstream targets, resulting in enhanced glucose uptake.[2]

Caption: **BVT948** enhances insulin signaling by inhibiting PTP1B.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing **BVT948** stock and working solutions.



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Caption: Workflow for **BVT948** solution preparation.

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